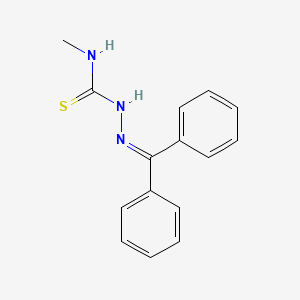
1-(Benzhydrylideneamino)-3-methylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzhydrylideneamino)-3-methylthiourea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a benzhydrylideneamino group attached to a methylthiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzhydrylideneamino)-3-methylthiourea typically involves the condensation reaction between benzhydrylideneamine and methylthiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient heating methods, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzhydrylideneamino)-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in acetic acid, potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Alkylated thioureas, halogenated derivatives.
Applications De Recherche Scientifique
1-(Benzhydrylideneamino)-3-methylthiourea has found applications in various scientific research areas:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its antimicrobial and antifungal activities, making it a candidate for developing new therapeutic agents.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with biological macromolecules and inhibit cell proliferation.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanocomposites, which have applications in electronics and photonics.
Mécanisme D'action
The mechanism of action of 1-(Benzhydrylideneamino)-3-methylthiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions.
Pathways Involved: In biological systems, the compound may inhibit enzymes involved in cell division and growth, leading to its potential use as an anticancer agent. It can also disrupt microbial cell membranes, contributing to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
1-(Benzhydrylideneamino)-3-ethylthiourea: Similar structure but with an ethyl group instead of a methyl group.
1-(Benzhydrylideneamino)-3-phenylthiourea: Contains a phenyl group, leading to different chemical properties and reactivity.
1-(Benzhydrylideneamino)-3-cyclohexylthiourea: Features a cyclohexyl group, which affects its steric and electronic properties.
Uniqueness: 1-(Benzhydrylideneamino)-3-methylthiourea is unique due to its specific combination of the benzhydrylideneamino and methylthiourea groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
27421-66-5 |
|---|---|
Formule moléculaire |
C15H15N3S |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
1-(benzhydrylideneamino)-3-methylthiourea |
InChI |
InChI=1S/C15H15N3S/c1-16-15(19)18-17-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H2,16,18,19) |
Clé InChI |
FUNWUXYFJVMZFJ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)NN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




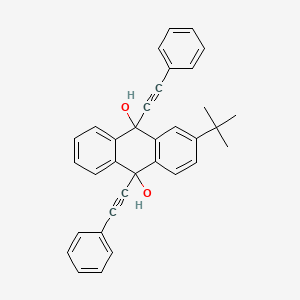
![Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14005238.png)
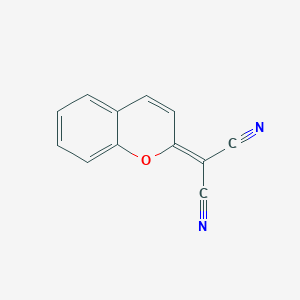
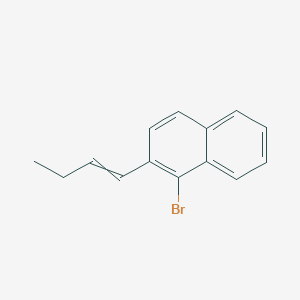
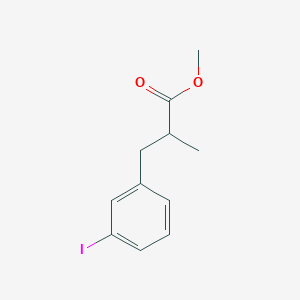
![2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14005252.png)
![Glycyl-N~6~-[(benzyloxy)carbonyl]lysine](/img/structure/B14005255.png)

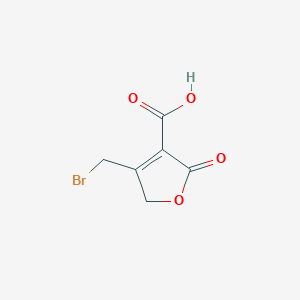
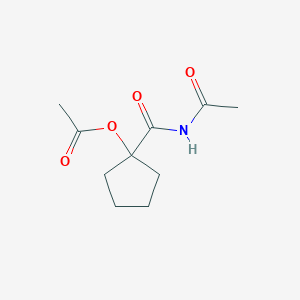
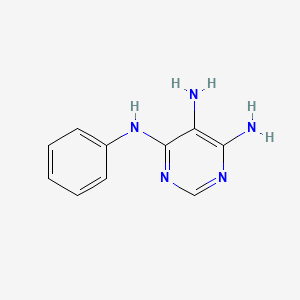
![4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14005278.png)
